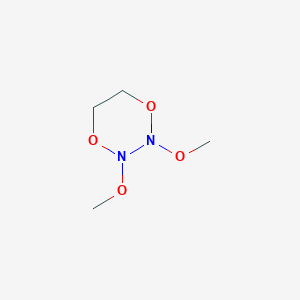
2,3-Dimethoxy-1,4,2,3-dioxadiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-1,4,2,3-dioxadiazinane, also known as DMDD, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. DMDD is a cyclic nitramine that contains two oxygen atoms and two nitrogen atoms in its ring structure. This compound is synthesized by a simple and efficient method, and it has been found to have potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is not fully understood. However, it has been suggested that 2,3-Dimethoxy-1,4,2,3-dioxadiazinane may act as a nitric oxide donor, which could explain its potential use in the production of pharmaceuticals and agrochemicals.
Effets Biochimiques Et Physiologiques
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been found to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has also been found to have antifungal activity against Candida albicans. In addition, 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been found to have anticancer activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is its simple and efficient synthesis method. This makes it a popular choice for the preparation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane in the laboratory. However, one limitation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is its potential instability, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane. One potential area of research is the investigation of its potential as a precursor for the synthesis of energetic materials. Another area of research is the study of its potential as a nitric oxide donor for the production of pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane and to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Méthodes De Synthèse
2,3-Dimethoxy-1,4,2,3-dioxadiazinane can be synthesized by the reaction of dimethylamine with ethyl glyoxylate in the presence of sodium hydroxide. This reaction results in the formation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane as a yellow crystalline solid. This synthesis method is relatively simple and efficient, making it a popular choice for the preparation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane in the laboratory.
Applications De Recherche Scientifique
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been found to have potential applications in various fields of scientific research. It has been studied as a potential precursor for the synthesis of energetic materials, such as high explosives. 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has also been investigated for its use in the production of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
142183-48-0 |
|---|---|
Nom du produit |
2,3-Dimethoxy-1,4,2,3-dioxadiazinane |
Formule moléculaire |
C4H10N2O4 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2,3-dimethoxy-1,4,2,3-dioxadiazinane |
InChI |
InChI=1S/C4H10N2O4/c1-7-5-6(8-2)10-4-3-9-5/h3-4H2,1-2H3 |
Clé InChI |
IOUBSZQOXYTWOT-UHFFFAOYSA-N |
SMILES |
CON1N(OCCO1)OC |
SMILES canonique |
CON1N(OCCO1)OC |
Synonymes |
1,4,2,3-Dioxadiazine,tetrahydro-2,3-dimethoxy-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



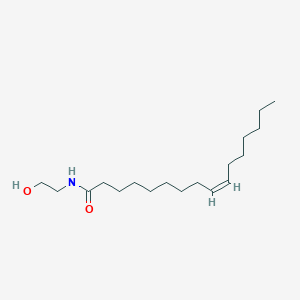



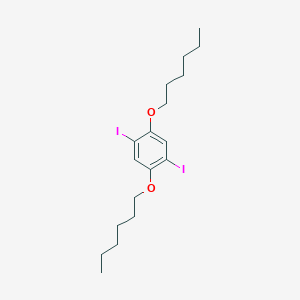

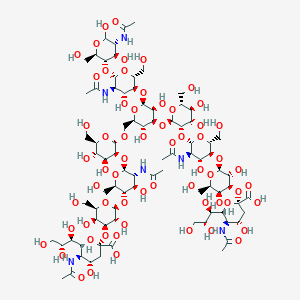


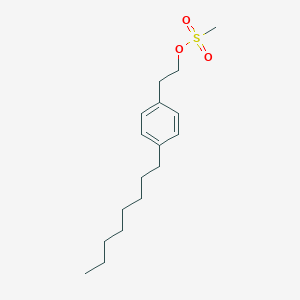
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)
